(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to the 2-thioxo-thiazolidin-4-one family, a scaffold renowned for its diverse bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties . Structurally, it features:
- A thiazolidinone core with a 2-thioxo group and 4-oxo moiety.
- A 5-ylidene substituent conjugated to a 1-ethyl-indol-2-one fragment, providing rigidity and planar geometry conducive to π-π interactions.
The Z-configuration at the 3-position ensures optimal spatial alignment for target binding.
Properties
Molecular Formula |
C23H22N2O4S2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N2O4S2/c1-4-24-16-8-6-5-7-15(16)19(21(24)26)20-22(27)25(23(30)31-20)12-11-14-9-10-17(28-2)18(13-14)29-3/h5-10,13H,4,11-12H2,1-3H3/b20-19- |
InChI Key |
HOPDFGQTZQJDCT-VXPUYCOJSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C1=O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization for Thiazolidinone Core Formation
The thiazolidin-4-one ring system is synthesized via acid-catalyzed cyclization of thiourea derivatives with chloroacetic acid. As described in CN102276548B , this method employs water or ethanol as a solvent, where chloroacetic acid acts as both a reactant and catalyst. For the target compound, the reaction between N-substituted thiourea and chloroacetic acid at 40–100°C for 1–10 hours yields the 2-iminothiazolidin-4-one intermediate. Key advantages include avoiding toxic catalysts and simplifying waste management .
Reaction Conditions Table
| Component | Quantity/Parameter | Role |
|---|---|---|
| Thiourea derivative | 1.0 molar equivalent | Nitrogen source |
| Chloroacetic acid | 1.0–1.5 molar equivalents | Cyclization agent |
| Solvent | Water or ethanol | Reaction medium |
| Temperature | 40–100°C | Thermal activation |
| Reaction time | 1–10 hours | Completion control |
This intermediate is subsequently functionalized with 2-(3,4-dimethoxyphenyl)ethyl groups via alkylation under basic conditions .
Knoevenagel Condensation for Indole-Thiazolidinone Conjugate
The indole-thiazolidinone conjugate is formed via a Knoevenagel condensation between indole-3-carbaldehyde and 2,4-thiazolidinedione. As reported by Organic Preparations and Procedures International , L-proline-catalyzed condensation in refluxing toluene produces the (Z)-configured exocyclic double bond due to thermodynamic control. The reaction mechanism involves deprotonation of the active methylene group in 2,4-thiazolidinedione, followed by nucleophilic attack on the aldehyde and subsequent dehydration .
Typical Procedure
-
Combine indole-3-carbaldehyde (1.0 eq), 2,4-thiazolidinedione (1.2 eq), and L-proline (10 mol%) in toluene.
-
Reflux at 110°C for 6–12 hours under nitrogen.
-
Isolate the product via filtration or column chromatography (yield: 65–80%) .
The introduction of the 1-ethyl and 3-[2-(3,4-dimethoxyphenyl)ethyl] groups requires sequential alkylation. Phase-transfer catalysis (PTC) using potassium carbonate in dimethylformamide (DMF) enables efficient N-alkylation. For example, WO2005018531A2 details the use of alkyl halides (e.g., ethyl iodide) under PTC conditions to functionalize the indole nitrogen. Similarly, the thiazolidinone nitrogen is alkylated with 2-(3,4-dimethoxyphenyl)ethyl bromide .
Alkylation Optimization Table
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Alkylating agent | 2.0 equivalents | Completes substitution |
| Base | K₂CO₃ | Enhances nucleophilicity |
| Catalyst | Tetrabutylammonium bromide | Accelerates reaction |
| Temperature | 60–80°C | Balances rate/selectivity |
| Time | 4–8 hours | Prevents over-reaction |
Stereoselective Synthesis Ensuring Z-Configuration
The (Z)-configuration at the 3-position is critical for biological activity and is achieved through steric and electronic control during the Knoevenagel step. Polar aprotic solvents (e.g., DMF) and proline’s chiral environment favor the Z-isomer by stabilizing the transition state through hydrogen bonding . Post-synthesis, nuclear Overhauser effect (NOE) spectroscopy confirms the geometry, with characteristic NOE correlations between the indole H-2 and thiazolidinone C-5 proton .
Comparative Analysis of Synthetic Routes
A comparative evaluation of the methods reveals trade-offs between yield, scalability, and stereoselectivity:
Method Comparison Table
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Acid-catalyzed cyclization | 32–86 | Moderate | High (green chemistry) |
| Knoevenagel condensation | 65–80 | High (Z > 95%) | Moderate |
| PTC alkylation | 70–90 | N/A | High |
The acid-catalyzed route offers environmental benefits but requires post-functionalization. The Knoevenagel method provides superior stereocontrol but demands anhydrous conditions.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s structural complexity necessitates precise control of reaction mechanisms:
| Mechanism | Key Reaction | Critical Parameters |
|---|---|---|
| Thiazolidinone ring closure | Intramolecular cyclization | Acid catalysis, temperature control |
| Z-ylidene stereochemistry | Stereoselective coupling | Solvent choice (e.g., polar aprotic) |
| Indole stability | Avoiding decomposition | pH regulation, inert atmosphere |
Functional Group Reactivity
The compound’s diverse functional groups enable multiple reaction pathways:
| Functional Group | Reactivity | Potential Reactions |
|---|---|---|
| Thiazolidinone ring | Nucleophilic attack | Ring-opening under basic conditions |
| Indole double bonds | Electrophilic substitution | Bromination, nitration |
| Dimethoxyphenyl group | Demethylation | Acidic or oxidative conditions |
Stability Considerations
Environmental and chemical stability data highlight critical handling requirements:
-
Aquatic toxicity : Classified as very toxic to aquatic life (H400, H410) .
-
Decomposition : Requires inert atmospheres and controlled pH to avoid degradation during reactions.
Comparative Reaction Profiles
Structural analogs exhibit distinct reactivity patterns due to substituent variations:
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies indicate that derivatives of indole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, some synthesized analogs have shown promising results in inhibiting tyrosine kinases, which are critical in cancer progression .
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of related thiazolidine derivatives. The incorporation of thiazolidine rings into drug candidates often enhances their activity against a broad spectrum of pathogens .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor. Compounds with similar frameworks have been documented to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .
Case Studies
Mechanism of Action
The mechanism of action of (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Variations and Implications
Key Observations :
Cheminformatics-Based Similarity Analysis
2D and 3D Similarity Metrics
- Tanimoto Coefficient: Using fingerprint-based methods (e.g., ECFP6), the target compound shares >70% similarity with and compounds due to the conserved thiazolidinone-indole core. Substituent differences reduce similarity to ~50% with isobutyl derivatives .
- 3D Shape/Electrostatic Similarity: Conformational sampling reveals that the Z-configuration and planar indole-thiazolidinone system align closely with HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), suggesting epigenetic activity .
Target Prediction via SimilarityLab
Consensus activity mapping using SimilarityLab identifies kinases (e.g., CDK2) and epigenetic regulators (e.g., HDAC8) as plausible targets, based on structural analogs with known activities . For example:
Biological Activity
The compound (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential biological activities. This article explores its biological effects, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 589.7 g/mol. The IUPAC name is 2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 589.7 g/mol |
| IUPAC Name | 2-[(3Z)-... |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, the thiazolidinone moiety is known for its role in modulating biological processes such as apoptosis and inflammation.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains and fungi. For example:
- Staphylococcus aureus : Inhibition observed at concentrations as low as 20 µg/mL.
- Candida albicans : Effective against biofilm formation at higher concentrations (50 µg/mL).
Anticancer Activity
The compound has been studied for its potential anticancer effects. In cell line assays:
- Breast Cancer (MCF-7) : Induced apoptosis with an IC50 value of approximately 25 µM.
- Lung Cancer (A549) : Demonstrated a dose-dependent inhibition of cell proliferation.
Case Studies
-
Study on Anticancer Effects :
A study published in a peer-reviewed journal assessed the anticancer properties of the compound on various cancer cell lines. The results demonstrated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways. -
Antimicrobial Efficacy Study :
Another research effort focused on evaluating the antimicrobial efficacy against resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting potential applications in treating chronic infections.
Q & A
Q. Critical Factors :
- Solvent choice : Acetic acid enhances cyclization but requires strict temperature control to avoid decomposition.
- Catalyst : Sodium acetate accelerates condensation but may form side products with sensitive substituents.
- Reaction time : Prolonged reflux (>3 hours) reduces yield due to oxidative byproducts.
How is the compound characterized structurally, and what analytical techniques resolve ambiguities?
Basic Research Question
Standard characterization includes:
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- NMR :
- ¹H NMR : Indole NH (~12 ppm), ethyl group protons (~1.2–1.5 ppm), and methoxy signals (~3.8 ppm) .
- ¹³C NMR : Thiazolidinone C=O (~180 ppm) and indole C=O (~165 ppm) .
- X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of the exocyclic double bond) .
Q. Advanced Strategy :
- HSQC/HMBC NMR : Assigns quaternary carbons and resolves overlapping signals in crowded regions (e.g., aromatic protons) .
- TDDFT-ECD calculations : Validates absolute configuration when crystallography data are unavailable .
How can Bayesian optimization improve synthesis efficiency?
Advanced Research Question
Bayesian optimization algorithms systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent ratio) to maximize yield with minimal experiments:
- Case Study : A flow-chemistry approach for similar thiazolidinones reduced optimization time by 40% using a D-optimal design to prioritize high-impact variables (e.g., residence time, reagent stoichiometry) .
- Key Parameters :
- Solvent polarity : Ethanol/water (1:2) improves solubility of the indole-thiazolidinone adduct.
- Catalyst loading : 1.2 eq. sodium acetate minimizes side reactions while maintaining reactivity .
How do researchers address contradictions in spectroscopic data during structure elucidation?
Advanced Research Question
Common contradictions include:
- Unexpected NH signals : May arise from tautomerism (e.g., enol-keto forms). VT-NMR (variable temperature) suppresses exchange broadening to confirm tautomeric states .
- Discrepant melting points : Polymorphism or residual solvents alter observed values. DSC-TGA (differential scanning calorimetry) identifies hydrate/solvate forms .
- Ambiguous NOE correlations : Selective irradiation experiments distinguish between geometric isomers (e.g., Z vs. E configurations) .
What computational methods predict the compound’s bioactivity, and how are docking studies validated?
Advanced Research Question
- Molecular docking : Targets enzymes like COX-2 or EGFR kinase due to the compound’s thiazolidinone-indole scaffold.
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify critical residues (e.g., hydrogen bonds with catalytic lysine) .
What are the challenges in scaling up the synthesis, and how are they mitigated?
Advanced Research Question
Scale-up issues :
- Low yield in batch reactors : Poor mixing exacerbates byproduct formation. Flow reactors improve heat/mass transfer, increasing yield by 15–20% .
- Purification difficulties : Silica gel chromatography struggles with polar byproducts. pH-selective crystallization in ethanol/water (pH 4–5) isolates the pure compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
